molecular formula C6H11O7Pr B7801336 Acetic acid, praseodymium (+3) salt, hydrate

Acetic acid, praseodymium (+3) salt, hydrate

Cat. No.: B7801336
M. Wt: 336.05 g/mol
InChI Key: ANWSYTIFEMEAJL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Praseodymium (III) acetate hydrate can be synthesized through the reaction of acetic acid with praseodymium (III) oxide, praseodymium (III) carbonate, or praseodymium (III) hydroxide . The general reaction involves dissolving praseodymium (III) oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of praseodymium (III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium sources and acetic acid under controlled conditions to achieve high yields and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

praseodymium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWSYTIFEMEAJL-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.